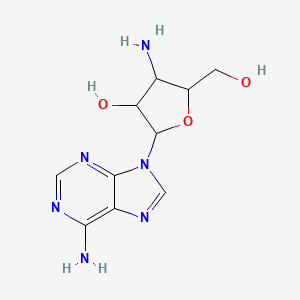

Adenosine,-3'-amino-3'-deoxy

Beschreibung

Historical Context of Nucleoside Analogue Research

The field of nucleoside analogue research has a rich history, driven by the quest for therapeutic agents against cancer and viral diseases. nih.gov Naturally occurring nucleosides are crucial for numerous biological processes, including DNA and RNA synthesis. nih.gov This makes them an ideal starting point for drug design. The core idea behind nucleoside analogue research is to create modified versions of natural nucleosides that can interfere with the replication of rapidly dividing cells, such as cancer cells or viruses, by acting as "chain terminators" in DNA or RNA synthesis. nih.gov

The development of synthetic oligonucleotides as therapeutic agents to inhibit gene expression marked a significant advancement in this field. rsc.org Early research focused on modifying the sugar moiety, the heterocyclic base, or the phosphate (B84403) backbone of the nucleoside structure. rsc.orgresearchgate.net These modifications aimed to enhance the stability, target affinity, and cellular uptake of the analogues. rsc.org

The discovery of 3'-Amino-3'-deoxyadenosine (B1194517), also known as puromycin (B1679871) aminonucleoside, was a significant milestone. It was first synthesized by B. R. Baker and his colleagues as part of their studies on puromycin. acs.org Later, it was also isolated from natural sources, including the fungus Cordyceps militaris and the bacterium Helminthosporium. umich.edumedchemexpress.comglpbio.comacs.org Early studies revealed its potential as an antitumor agent, demonstrating significant activity against certain types of tumors in mice. aacrjournals.org This discovery, alongside the development of other nucleoside analogues, paved the way for a deeper understanding of cellular processes and the development of new therapeutic strategies. nih.govresearchgate.net

Current Significance in Biochemical and Molecular Biology Studies

Adenosine (B11128), 3'-amino-3'-deoxy continues to be a compound of great interest in modern biochemical and molecular biology research. Its primary significance lies in its ability to act as an inhibitor of various enzymes and cellular processes, providing researchers with a tool to dissect complex biological pathways.

One of the key research applications of this compound is as a precursor to 3'-amino-3'-deoxyadenosine-5'-O-triphosphate (3'-NH2-ATP), an analogue of adenosine-5'-O-triphosphate (ATP). mybiosource.com This analogue, where the 3'-hydroxyl group of the ribose is replaced by an amino group, serves as a valuable probe. mybiosource.com For instance, 3'-NH2-ATP has been used to quantify the ATP substrate specificity of kinases and ligases. caymanchem.com It also acts as a terminator of RNA strand synthesis catalyzed by RNA polymerase, allowing researchers to study the mechanisms of transcription. caymanchem.com

The triphosphate form, 3'-Deoxy 3'-Amino Adenosine-5'-Diphosphate, is classified as a purine (B94841) 3'-deoxyribonucleoside diphosphate (B83284). drugbank.com Research has shown that related compounds, like 3'-deoxyadenosine (cordycepin), can interfere with multiple signaling pathways. acs.org For example, the active metabolite 3'-deoxyadenosine triphosphate (3'-dATP) can terminate RNA elongation and inhibit polyadenylate polymerase. acs.org While structurally distinct due to the 3'-amino group, 3'-amino-3'-deoxyadenosine provides a comparative tool to understand the specific roles of different modifications on the ribose sugar.

Furthermore, studies have investigated the effects of 3'-deoxyadenosine on macromolecular synthesis, showing its impact on DNA and protein synthesis in cancer cells. nih.gov The potent biological activities of adenosine analogues have been a subject of extensive research, with studies focusing on how their effects can be modulated, for instance, by inhibiting adenosine deaminase. scispace.commdpi.com The ability of 3'-amino-3'-deoxyadenosine to serve as a substrate for enzymes and be incorporated into biological pathways makes it an invaluable molecule for probing the intricacies of cellular function. biosynth.com

Interactive Data Table: Properties of Adenosine, 3'-amino-3'-deoxy

| Property | Value |

| Molecular Formula | C10H14N6O3 |

| Molecular Weight | 266.26 g/mol |

| CAS Number | 2504-55-4 |

| Appearance | White to off-white solid |

| Synonyms | 3'-Amino-D-adenosine, 9-(3-Amino-3-deoxy-b-D-ribofuranosyl)-adenine, 3'-Amino-3'-deoxy-D-adenosine |

Eigenschaften

IUPAC Name |

4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDPUOKUEKVHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947904 | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26315-51-5, 2504-55-4 | |

| Record name | NSC98671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spalgomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Research

General Synthetic Routes for Adenosine (B11128), 3'-amino-3'-deoxy and Analogues

The chemical synthesis of 3'-amino-3'-deoxyadenosine (B1194517) and its analogues has been approached through various strategies, often starting from readily available carbohydrate or nucleoside precursors. These routes are designed to introduce the critical 3'-amino functionality and allow for the construction of the full nucleoside scaffold.

Condensation Reactions with Modified Sugar Moieties

A common and effective strategy for the synthesis of 3'-amino-3'-deoxyadenosine involves the condensation of a protected purine (B94841) base with a suitably modified sugar moiety. This approach offers flexibility in the design and synthesis of a wide range of analogues.

One established method begins with a protected 3-azido-3-deoxyribose derivative. This key intermediate, containing the precursor to the 3'-amino group, is condensed with a trimethylsilylated purine base, such as adenine (B156593), cytosine, or uracil. The subsequent reduction of the azide (B81097) group yields the desired 3'-amino-3'-deoxynucleoside. ugent.be This method has proven effective for producing various 3'-aminonucleosides.

Another synthetic route starts from the chiral precursor levoglucosenone (B1675106), a pyrolytic product of cellulose. This multi-step synthesis involves the regio- and stereoselective cis-oxyamination of a carbon-carbon double bond in a levoglucosenone derivative. The resulting intermediate is then coupled with an adenine derivative, such as N6-benzoyl-bis(trimethylsilyl)adenine, in the presence of a Lewis acid like SnCl4, to afford the protected nucleoside. nih.gov Subsequent deprotection yields 3'-amino-3'-deoxyadenosine. nih.gov

Starting from D-xylose, a practical synthesis of 3'-amino-3'-deoxyadenosine derivatives can also be achieved. This pathway involves the protection of hydroxyl groups, conversion of the 3-hydroxyl group into a triflic ester, and subsequent nucleophilic displacement with sodium azide. The resulting 3-azido-D-ribofuranose derivative is then coupled with silylated N6-benzoyladenine. A final deprotection and reduction of the azido (B1232118) group furnishes the target compound. ed.ac.uk

A summary of starting materials and key intermediates is provided in the table below.

| Starting Material | Key Intermediate | Final Product |

| Peracylated 3-azido-3-deoxyribose | Protected 3'-azido-3'-deoxynucleoside | 3'-Amino-3'-deoxynucleoside ugent.be |

| Levoglucosenone | Modified sugar with cis-oxyamination | 3'-Amino-3'-deoxyadenosine nih.gov |

| D-xylose | 3-azido-D-ribofuranose derivative | 3'-Amino-3'-deoxyadenosine ed.ac.uk |

| Adenosine | 3'-azido derivative | 3'-aminoacylamino-3'-deoxyadenosines nih.gov |

Biocatalytic and Fermentation-Based Production Approaches

Biocatalytic methods offer an alternative to purely chemical synthesis, often providing high stereoselectivity and milder reaction conditions. One such approach involves the biocatalytic transglycosylation of purine bases to a pre-formed sugar moiety. For instance, purine N9-β-D-nucleosides containing a 3-amino-3-deoxy-β-D-ribofuranose sugar can be synthesized using cells of Escherichia coli as a biocatalyst. This process utilizes 3'-amino-3'-deoxyuridine (B3279999) or 3'-amino-3'-deoxythymidine (B22303) as donors of the carbohydrate moiety, which is then transferred to the purine base. oup.com

While direct fermentation processes for the large-scale production of 3'-amino-3'-deoxyadenosine are not as extensively detailed in recent literature, related nucleoside antibiotics are produced through fermentation. For example, the antifungal antibiotic A9145, which contains an adenine and amino sugar moiety, is produced by Streptomyces griseolus. nih.gov The optimization of fermentation parameters such as nutrient sources (e.g., cottonseed oil, tyrosine) and dissolved oxygen levels has been shown to significantly increase the titers of such antibiotics. nih.gov These principles could potentially be applied to the production of 3'-amino-3'-deoxyadenosine through metabolic engineering of suitable microbial strains. The compound itself was originally isolated from the fungus Helminthosporium sp. acs.org

Parallel Solution-Phase Synthesis of Adenosine Analogue Libraries

To efficiently explore the structure-activity relationships of adenosine analogues, parallel solution-phase synthesis has been employed to create libraries of related compounds. This high-throughput approach allows for the rapid generation of a multitude of derivatives for biological screening.

One such library was created starting from 5'-amino-5'-deoxy-2',3'-O-isopropylidene-adenosine. nih.govnih.gov Diverse sets of aldehydes, sulfonyl chlorides, and carboxylic acids were condensed with this starting material in a solution-phase format. Subsequent acid-mediated hydrolysis of the protecting groups yielded a library of 5'-amido-, amino-, and sulfonylamido-adenosine analogues in good yields and high purity. nih.goved.ac.uknih.gov This methodology facilitates the exploration of a wide chemical space around the adenosine scaffold. nih.gov

Another library of 240 N6-(substituted)-2'-deoxy-2'-(amido)adenosine analogues was generated to investigate inhibitors of glyceraldehyde-3-phosphate dehydrogenase in trypanosomatids. acs.org This parallel synthesis approach, guided by computational docking scores, allowed for the systematic exploration of substituents at the N6 and C2' positions. acs.org

Functionalization and Derivatization Strategies for Biochemical Probes

The strategic functionalization and derivatization of 3'-amino-3'-deoxyadenosine are crucial for developing biochemical probes to investigate its interactions with cellular targets. These modifications can include the introduction of reporter groups, such as fluorophores, or the synthesis of analogues that mimic natural substrates like ATP.

Phosphorylation and Nucleotide Analog Synthesis for ATP Mimicry

The biological activity of 3'-amino-3'-deoxyadenosine is often dependent on its intracellular conversion to the corresponding 5'-triphosphate (3'-amino-3'-deoxy-ATP), which can act as an ATP analogue. nih.govnih.gov This analogue can then interfere with ATP-dependent enzymes.

The synthesis of 3'-amino-3'-deoxy-ATP can be achieved through a combination of chemical and enzymatic methods. nih.gov A common route involves the enzymatic conversion of 3'-amino-3'-deoxyadenosine to its 5'-monophosphate, followed by further phosphorylation to the triphosphate. nih.gov For example, 3'-amino-3'-deoxyadenosine can be enzymatically converted to 3'-amino-3'-deoxy-ATP, which can then be incorporated into tRNA. nih.gov This triphosphate analogue has been used as a tool to study the substrate specificity of kinases and ligases, and it acts as a terminator of RNA strand synthesis by RNA polymerase. caymanchem.comcaymanchem.com

ProTide technology offers a chemical approach to deliver the monophosphate form of 3'-deoxyadenosine into cells. This strategy involves masking the monophosphate as a phosphoramidate, creating a prodrug that can bypass the initial, often rate-limiting, phosphorylation step by adenosine kinase. ed.ac.uk

Ribose and Purine Ring Modifications for Structure-Activity Relationship Studies

Modifications to both the ribose and purine moieties of 3'-amino-3'-deoxyadenosine are essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features required for biological activity and to develop more potent and selective compounds.

Ribose Modifications:

The 3'-hydroxyl group of adenosine is not always essential for activity at certain receptors. For instance, a 3'-deoxy analogue of a highly A3-selective adenosine derivative was found to retain its selectivity and function as a full agonist. nih.gov This indicates that modifications at the 3'-position are tolerated and can be exploited to modulate activity. The introduction of a 3'-fluoro group has also been explored, leading to the synthesis of 3'-deoxy-3'-fluoroadenosine and related compounds with potential anticancer activity. beilstein-journals.orgd-nb.info

Purine Modifications:

A wide range of modifications have been made to the purine ring of adenosine analogues to explore their SAR at various receptors. These include substitutions at the 2-, 6-, and 8-positions. caymanchem.comchemrxiv.org For example, in the context of anti-trypanosomal agents, modifications at the 6-amino group of 3'-deoxy-7-deazapurine nucleoside analogues were generally not well-tolerated, whereas substitutions at the 7-position were more favorable. ugent.be The introduction of a 2-amino group and various substituents at the 6-position of 3'-deoxy-3'-fluororibofuranosyl purines has also been systematically investigated to develop novel therapeutic agents. beilstein-journals.orgd-nb.info

A summary of key modifications and their general impact is presented below.

| Modification Site | Type of Modification | General Observation |

| Ribose 3'-position | Deoxygenation | Can retain selectivity and activity at A3 adenosine receptors. nih.gov |

| Ribose 3'-position | Fluorination | Can lead to potent anticancer activity. beilstein-journals.orgd-nb.info |

| Purine 6-position | N-alkylation (in 3'-deoxy-7-deazapurine analogues) | Generally not tolerated for anti-trypanosomal activity. ugent.be |

| Purine 7-position | Substitution (in 3'-deoxy-7-deazapurine analogues) | Can confer increased affinity for nucleoside transporters. ugent.be |

| Purine 2- and 6-positions | Various substitutions (in 3'-deoxy-3'-fluororibofuranosyl purines) | Systematic exploration for novel therapeutic agents. beilstein-journals.orgd-nb.info |

Molecular Mechanisms of Action and Interactions with Biological Systems

Interaction with Adenosine (B11128) Receptors (ARs)

3'-amino-3'-deoxyadenosine (B1194517) is recognized as an activator of adenosine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3. fortunejournals.comfortunejournals.com The activation of these receptors by agonists like 3'-amino-3'-deoxyadenosine initiates a cascade of intracellular events that mediate various physiological responses. fortunejournals.comfortunejournals.com The nature and extent of these responses are contingent on the specific receptor subtype involved, the tissue distribution of the receptor, and the downstream signaling pathways that are engaged.

The interaction of 3'-amino-3'-deoxyadenosine with adenosine receptor subtypes is characterized by its binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. While adenosine, the endogenous ligand, displays high affinity for A1 and A2A receptors and lower affinity for A2B and A3 receptors, 3'-amino-3'-deoxyadenosine (also known as cordycepin) is reported to have a good affinity for all four subtypes. fortunejournals.com

Research has shown that the introduction of an amino group at the 3'-position of the ribose moiety of adenosine can influence its binding affinity. For instance, 3'-amino-3'-deoxyadenosine demonstrated a 7-fold higher potency at a mutant human A3 adenosine receptor (H272E) compared to the wild-type receptor. nih.gov In contrast, the 2'- and 5'-amino analogues did not show a significant increase in affinity, highlighting the importance of the 3'-position for this enhanced interaction with the mutant receptor. nih.gov However, at the wild-type human A3 receptor, 3'-amino-N6-iodobenzyl analogue showed a Ki value of 320 nM. nih.gov

Studies on various adenosine derivatives have provided insights into the structure-activity relationships that govern subtype selectivity. While many derivatives show a preference for the A3 adenosine receptor, modifications can alter this selectivity. nih.gov For example, a study synthesizing 3'-acetamidoadenosine derivatives, based on the high binding affinity of 3'-aminoadenosine derivatives at the human A3 receptor, found that the synthesized compounds had no binding affinity. nih.gov This suggests that the 3'-position of adenosine in the human A3 receptor binding site can only accommodate a small hydrogen bonding donor, such as a hydroxyl or amino group. nih.gov

Table 1: Binding Affinity of Adenosine Derivatives at Human Adenosine Receptors

Upon binding to adenosine receptors, 3'-amino-3'-deoxyadenosine can trigger a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The specific pathways activated depend on the receptor subtype and the G proteins to which they couple.

Adenosine receptors are classic examples of GPCRs. The A1 and A3 receptor subtypes predominantly couple to the Gi/o family of G proteins. core.ac.uknih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). researchgate.net In contrast, A2A and A2B receptors primarily couple to Gs proteins, which stimulate adenylyl cyclase activity and increase cAMP levels. researchgate.netnih.gov Some receptors, like the A2B receptor, can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). nih.gov The P2Y receptors, another class of purinergic receptors, also couple to Gq/11, Gs, and Gi proteins. ulisboa.ptguidetopharmacology.org The specific G protein coupling can be cell-type dependent, allowing for a diverse range of cellular responses to the same ligand. nih.gov

The modulation of adenylyl cyclase activity is a key downstream effect of adenosine receptor activation. Adenylyl cyclase is an enzyme that catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. wikipedia.orgsigmaaldrich.com As mentioned, A1 and A3 receptors typically inhibit adenylyl cyclase through their coupling with Gi proteins, leading to a reduction in cAMP levels. researchgate.netsigmaaldrich.com Conversely, A2A and A2B receptors stimulate adenylyl cyclase via Gs proteins, causing an increase in intracellular cAMP. researchgate.netnih.gov This differential regulation of cAMP levels by various adenosine receptor subtypes allows for fine-tuning of cellular responses. The modulation of cAMP can be influenced by various factors, including the presence of phosphodiesterase inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), which prevent the breakdown of cAMP. nih.gov

The signaling cascades initiated by adenosine receptor activation extend to the modulation of several key intracellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK pathway, which includes the Extracellular signal-Regulated Kinases (ERK1/2), is involved in a wide range of cellular processes. researchgate.netresearchgate.net Activation of the A2B adenosine receptor, for example, can lead to the stimulation of ERK1/2 activity. nih.gov

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. plos.orgnih.gov The Wnt signaling pathway is also interconnected with these networks and plays a crucial role in development and disease. nih.govnih.gov There is evidence of cross-regulation between the Wnt and NF-κB pathways. nih.gov For instance, Wnt signaling can activate p38 MAPK, which in turn can influence β-catenin accumulation, a key component of the Wnt pathway. researchgate.net

In addition to orthosteric ligands that bind to the primary agonist binding site, adenosine receptors can also be modulated by allosteric ligands. These molecules bind to a distinct site on the receptor, known as an allosteric site, and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand. nih.govfrontiersin.orgfrontiersin.org While allosteric modulators have been described for A1 and A2A adenosine receptors, the identification of such modulators for the A3 receptor has also been a subject of research. nih.govfrontiersin.org Allosteric modulators offer a more nuanced approach to receptor modulation, as their effect is dependent on the presence of the endogenous ligand, potentially leading to more targeted therapeutic effects with fewer side effects. frontiersin.org

Receptor Activation and Downstream Signal Transduction Pathways Modulation

Interference with Nucleic Acid Metabolism and Synthesis Pathways

The compound 3'-amino-3'-deoxyadenosine and its derivatives interfere significantly with the fundamental cellular processes of nucleic acid metabolism and synthesis. This interference stems from its structural similarity to adenosine, allowing it to be recognized and processed by various enzymes involved in these pathways. Once incorporated, its modified ribose ring, specifically the 3'-amino group, disrupts the normal chain elongation of nucleic acids and modulates critical enzymatic activities.

RNA Synthesis Termination and DNA-Dependent RNA Polymerase Inhibition

The triphosphate form of 3'-amino-3'-deoxyadenosine, known as 3'-amino-3'-deoxyadenosine-5'-O-triphosphate (3'-NH2-dATP), acts as a potent terminator of RNA synthesis. caymanchem.combiomol.com When this amine-modified nucleotide is utilized by DNA-dependent RNA polymerase, such as that from E. coli, it is incorporated into the growing RNA strand. caymanchem.combiomol.com However, the substitution of the 3'-hydroxyl group with a 3'-amino group prevents the formation of a subsequent phosphodiester bond, leading to the premature termination of the RNA chain. semanticscholar.org This mechanism is analogous to that of cordycepin (B1669437) (3'-deoxyadenosine), which also causes chain termination upon incorporation into an RNA molecule. semanticscholar.orgmedkoo.com

Studies have shown that various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates are effective inhibitors of RNA synthesis catalyzed by both influenza A viral RNA-polymerase and cellular RNA-polymerase II. popline.org While inhibitors modified only at the 3'-ribose position did not show specificity, certain analogues with modifications in both the base and the ribose moiety demonstrated selective inhibition of the viral RNA polymerase. popline.org Due to its properties, 3'-NH2-dATP has also been employed as a molecular probe to quantify the ATP substrate specificity of various kinases and ligases. biomol.com

DNA Synthesis Inhibition Mechanisms

3'-amino-3'-deoxyadenosine and its analogues are also effective inhibitors of DNA synthesis. The proposed mechanism involves the compound, in its triphosphate form, acting as a substrate analogue for DNA polymerases. nih.gov For instance, 2',3'-dideoxy-3'-aminoadenosine has been shown to inhibit DNA synthesis in sea urchin embryos by blocking template-directed polycondensation, where it acts as an analogue for 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP). nih.gov

Furthermore, analogues of 3'-amino-3'-deoxyadenosine have demonstrated antiviral activity by targeting viral DNA synthesis. nih.gov Research on HIV-1 revealed that 3'-amino-3'-deoxyadenosine triphosphate can inhibit the virus's replication at an early stage, most likely by inhibiting the RNA-dependent DNA polymerase, also known as reverse transcriptase. nih.gov While derivatives have shown activity against various DNA viruses, this effect is often associated with the inhibition of host cell metabolism, leading to cytotoxicity at concentrations close to the effective antiviral dose. nih.govkarger.com

Non-Enzymatic Template-Directed Copying of Nucleic Acids

The 3'-amino group of 3'-amino-3'-deoxyadenosine makes it a more potent nucleophile than the natural 3'-hydroxyl group found in standard nucleotides. d-nb.infoacs.org This enhanced nucleophilicity facilitates the rapid and high-fidelity non-enzymatic, template-directed polymerization of nucleic acids. This process is of significant interest in the study of prebiotic chemistry and the origins of life.

In model systems, activated 3'-amino nucleotides have been shown to copy both RNA and DNA templates efficiently without the need for a polymerase enzyme. pnas.orgrsc.org The rate of this non-enzymatic ligation can be significantly accelerated by the use of an organocatalyst, such as N-alkyl imidazole, in conjunction with the 3'-amino nucleophile. d-nb.info This system provides a robust model for investigating how genetic material could have replicated before the evolution of complex enzymatic machinery. d-nb.infonih.gov Further studies have shown that aminoacylation of the terminal 3'-amino group can further enhance the rates of these template-copying reactions. acs.org

Transfer RNA (tRNA) Aminoacylation and Ribosome-Catalyzed Protein Synthesis Modulation

3'-amino-3'-deoxyadenosine can be enzymatically converted to its triphosphate form and subsequently incorporated into the 3'-terminus of transfer RNA (tRNA), replacing the canonical adenosine. nih.govacs.org This modified tRNA is a substrate for aminoacyl-tRNA synthetases, which charge the tRNA with its cognate amino acid at a rate comparable to that of unmodified tRNA. nih.govacs.org

A key difference arises in the linkage: the amino acid is attached to the 3'-amino group of the terminal nucleotide, forming a highly stable amide bond instead of the typical, labile ester bond. nih.govias.ac.in This aminoacylation can also be catalyzed by engineered ribozymes known as flexizymes, which can attach a wide variety of amino acids to the modified tRNA. researchgate.netnih.gov

When this aminoacyl-NH-tRNA participates in protein synthesis, it can successfully bind to the acceptor (A) site of the ribosome and receive the nascent polypeptide chain from the peptidyl-tRNA at the P-site. nih.gov However, the process is halted at this point. The ribosome is unable to cleave the stable amide bond linking the peptide to the tRNA. nih.gov Consequently, the modified tRNA cannot function as a donor in the subsequent round of peptide bond formation, effectively acting as a potent inhibitor of ribosome-catalyzed protein synthesis. nih.gov

Enzymatic Interactions Beyond Adenosine Receptors

Beyond its role in nucleic acid synthesis, 3'-amino-3'-deoxyadenosine interacts with other key enzymes, most notably those involved in purine (B94841) metabolism. Its structural similarity to adenosine makes it a target for enzymes that would typically process the natural nucleoside.

Substrate and Inhibitor Properties for Adenosine Deaminases

Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) into inosine (B1671953) and deoxyinosine, respectively. tandfonline.comwikipedia.org Evidence suggests that 3'-amino-3'-deoxyadenosine also serves as a substrate for this enzyme. The biological activity of 3'-amino-3'-deoxyadenosine and its derivatives is significantly enhanced in the presence of known adenosine deaminase inhibitors, such as 2-deoxycoformycin. nih.govkarger.com This indicates that, similar to the related compound cordycepin, 3'-amino-3'-deoxyadenosine is susceptible to metabolic inactivation by ADA. acs.orgnih.gov By blocking this degradation pathway, ADA inhibitors increase the intracellular concentration and prolong the half-life of the active compound, thereby potentiating its effects on RNA and DNA synthesis.

The table below summarizes the interaction of ADA with related nucleoside analogues.

| Compound | Interaction with Adenosine Deaminase (ADA) | Effect of ADA Inhibitor | Reference |

| 3'-amino-3'-deoxyadenosine | Substrate (inferred) | Enhances antiviral and cytotoxic activity | nih.gov, karger.com |

| Cordycepin (3'-deoxyadenosine) | Substrate; metabolized to inactive 3'-deoxyinosine | Enhances biological activity | acs.org, nih.gov |

| Adenosine | Natural Substrate; metabolized to inosine | N/A | tandfonline.com, wikipedia.org |

| 2'-deoxyadenosine | Natural Substrate; metabolized to 2'-deoxyinosine | N/A | tandfonline.com, pnas.org |

Interaction with Kinases and Ligases as ATP Analogue

3'-Amino-3'-deoxyadenosine (3'-NH2-dA) exerts significant biological effects primarily after its intracellular conversion to the triphosphate form, 3'-amino-3'-deoxyadenosine-5'-O-triphosphate (3'-NH2-ATP). caymanchem.commybiosource.com This conversion is a stepwise phosphorylation process initiated by adenosine kinase (AK), which converts 3'-NH2-dA to its monophosphate (3'-dAMP). acs.org Subsequent phosphorylations to the diphosphate (B83284) and then the active triphosphate are carried out by adenosine monophosphate kinase (AMPK) and nucleoside diphosphate kinases (NDPK). acs.org

Once formed, 3'-NH2-ATP acts as a structural analogue of adenosine-5'-O-triphosphate (ATP), the universal energy currency and a key substrate for numerous enzymes. mybiosource.commedchemexpress.com Due to the replacement of the 3'-hydroxyl group on the ribose sugar with an amino group, 3'-NH2-ATP can competitively inhibit ATP-dependent enzymes. mybiosource.commedchemexpress.com It serves as a potent competitive inhibitor of ATP, with a reported Ki value of 2.3 μM. medchemexpress.com This inhibitory action allows it to be used as a biochemical probe to quantify the ATP substrate specificity of various kinases and ligases. caymanchem.com

The interaction of 3'-NH2-ATP with these enzymes leads to distinct functional outcomes:

Kinases: In the context of protein kinases, which catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, 3'-NH2-ATP can bind to the ATP-binding site. Carbocyclic analogues of 3'-deoxyadenosine have been used to develop potent inhibitors for basophilic protein kinases. researchgate.net The triphosphate form of the related compound cordycepin (3'-deoxyadenosine) has been shown to engage the ATP binding pocket of Heat shock protein 90 (Hsp90), disrupting its function. mdpi.com

Ligases and Polymerases: For DNA and RNA polymerases (types of ligases), 3'-NH2-ATP acts as a chain terminator. It can be incorporated into a growing RNA strand by DNA-dependent RNA polymerase. caymanchem.comclockss.org However, the 3'-amino group prevents the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain. caymanchem.com Similarly, when incorporated into the 3'-terminus of transfer RNA (tRNA) by tRNA synthetases (aminoacyl-tRNA ligases), it forms a stable amide bond with an amino acid instead of the usual ester bond. nih.gov While this modified tRNA can accept a peptide chain, the ribosome cannot cleave the stable amide bond, effectively halting protein synthesis. nih.gov

The following table summarizes the key enzymatic interactions of 3'-amino-3'-deoxyadenosine and its triphosphate form.

| Enzyme Class | Specific Enzyme(s) | Compound Form | Type of Interaction | Outcome |

| Kinases | Adenosine Kinase (AK), Myokinase, Pyruvate Kinase | 3'-Amino-3'-deoxyadenosine | Substrate | Phosphorylation to 3'-NH2-ATP. acs.orgpnas.org |

| Basophilic Protein Kinases | Carbocyclic 3'-deoxyadenosine analogues | Inhibition | Potent inhibition of kinase activity. researchgate.net | |

| Ligases | DNA-dependent RNA Polymerase | 3'-Amino-3'-deoxyadenosine-5'-O-triphosphate (3'-NH2-ATP) | Substrate / Inhibitor | Incorporation into RNA chain, causing chain termination. caymanchem.comclockss.org |

| Aminoacyl-tRNA Synthetases | 3'-Amino-3'-deoxyadenosine-5'-O-triphosphate (3'-NH2-ATP) | Substrate | Incorporation into tRNA, forming a stable amide bond that inhibits protein synthesis. nih.gov | |

| DNA Ligases | ATP (as natural substrate) | N/A (Context) | DNA ligases use ATP (or NAD+ in bacteria) to seal breaks in DNA. Analogues can interfere with this process. nih.gov |

Modulation of Other Metabolic Enzymes (e.g., Glucosamine-6-phosphate Synthase by related aminodeoxyglucose compounds)

While direct inhibition of Glucosamine-6-phosphate Synthase by 3'-amino-3'-deoxyadenosine is not extensively documented, the enzyme is a known target for related amino sugar compounds. Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme in the hexosamine biosynthesis pathway. mostwiedzy.pl It catalyzes the first and rate-limiting step, converting D-fructose-6-phosphate and L-glutamine into D-glucosamine-6-phosphate and L-glutamate. mostwiedzy.pl This pathway is vital for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for the synthesis of essential macromolecules like peptidoglycan in bacteria and chitin (B13524) in fungi. mostwiedzy.pl

Given its critical role, particularly in microorganisms, GlcN-6-P synthase is a promising target for antimicrobial agents. mostwiedzy.plnih.gov The enzyme is inhibited by a variety of compounds, including analogues of its substrates (L-glutamine, D-fructose-6-phosphate) and intermediates. mostwiedzy.pl Aminodeoxyglucose derivatives and other amino sugar phosphates, which bear a structural resemblance to the product D-glucosamine-6-phosphate, have been investigated as inhibitors. nih.govthegoodscentscompany.com The inhibition of this enzyme disrupts cell wall synthesis, leading to a bactericidal or fungicidal effect. mostwiedzy.pl

The table below lists examples of inhibitors targeting Glucosamine-6-P synthase, highlighting the principle that amino sugar derivatives can effectively modulate this class of metabolic enzymes.

| Inhibitor Class | Specific Compound(s) | Mechanism of Action |

| Substrate Analogues | N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | L-Glutamine analogue; inactivates the enzyme. mostwiedzy.pl |

| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Fructose-6-phosphate analogue; competitive inhibitor. mostwiedzy.pl | |

| Transition-State/Intermediate Analogues | (-)-2-amino-4-((1S,3R)-3-amino-1-carboxy-4-(phosphonooxy)butyl)amino)-4-oxobutanoic acid | Analogue of the reaction intermediate. mostwiedzy.pl |

| Product Analogues / Other | Bacilysin | Prodrug that releases anticapsin, an L-glutamine analogue. mostwiedzy.pl |

| Various heterocyclic and polycyclic compounds | Identified via molecular docking as potential inhibitors. nih.gov |

Cellular and Biochemical Effects for Research Elucidation

Modulation of Cell Proliferation and Cell Cycle Progression

Adenosine (B11128), 3'-amino-3'-deoxy is a known modulator of cell proliferation, exerting its effects by intervening in the cell cycle, the series of events that lead to cell division and duplication.

A primary mechanism by which Adenosine, 3'-amino-3'-deoxy inhibits cell proliferation is by inducing cell cycle arrest, particularly at the G2/M checkpoint. jcancer.orgnih.gov In studies involving human esophageal and bladder cancer cells, treatment with the compound led to a significant accumulation of cells in the G2/M phase. jcancer.orgnih.gov This arrest prevents cells from entering mitosis, thereby halting their division. The G2/M transition is a critical control point regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). nih.gov

The arrest is mediated through the modulation of key regulatory proteins. For instance, treatment with Adenosine, 3'-amino-3'-deoxy has been shown to decrease the expression of essential G2/M proteins such as Cyclin-dependent kinase 1 (CDK1) and Cyclin B1. jcancer.orgnih.gov Concurrently, it can up-regulate the expression of cyclin-dependent kinase inhibitors like p21WAF1, which further enforces the cell cycle blockade, independent of the p53 pathway. nih.gov

| Protein | Function | Effect of Adenosine, 3'-amino-3'-deoxy | Reference |

|---|---|---|---|

| CDK1 | Key kinase for G2/M transition | Down-regulation | jcancer.org |

| Cyclin B1 | Regulatory partner of CDK1 | Down-regulation | jcancer.orgnih.gov |

| p21WAF1 | Cyclin-dependent kinase inhibitor | Up-regulation | nih.gov |

| Cdc25c | Mitotic activator phosphatase | Down-regulation | nih.gov |

The inhibition of cell growth by Adenosine, 3'-amino-3'-deoxy is a multi-faceted process involving the disruption of several critical signaling pathways. Mechanistically, the compound's anti-proliferative effects are linked to the inactivation of the ERK (extracellular signal-regulated kinase) pathway. jcancer.org Furthermore, it induces the phosphorylation of c-Jun N-terminal kinases (JNK), and blocking JNK activity has been shown to rescue the compound's effects on cell growth and p21WAF1 expression. nih.gov This indicates that its anti-tumor activity is mediated, at least in part, through the modulation of MAP kinase signaling pathways. nih.gov

Impact on Cellular Energetics and Metabolic Reprogramming

Adenosine, 3'-amino-3'-deoxy significantly influences cellular metabolism, primarily by mimicking a state of low energy and altering key anabolic pathways. frontiersin.org

Upon entering the cell, Adenosine, 3'-amino-3'-deoxy is phosphorylated to its monophosphate form, which acts as an analogue of adenosine monophosphate (AMP). frontiersin.org This mimicry leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. frontiersin.orgtmu.edu.tw Activated AMPK initiates a cascade of downstream signaling events that shift the cell from an anabolic (building up) to a catabolic (breaking down) state to restore energy balance. frontiersin.org This activation of AMPK is a key mechanism through which the compound regulates lipid metabolism. frontiersin.orgtmu.edu.tw

The metabolic reprogramming induced by Adenosine, 3'-amino-3'-deoxy results in the potent inhibition of major anabolic processes.

Lipid Synthesis: The compound has a marked lipid-lowering effect. nih.govnih.gov Through the activation of AMPK, it down-regulates the expression of key proteins involved in lipid anabolism, including Sterol regulatory element-binding protein 1 (SREBP1-c), Acetyl-CoA carboxylase (ACC), and Stearoyl-CoA desaturase-1 (SCD-1). nih.gov Simultaneously, it up-regulates proteins involved in fatty acid β-oxidation (breakdown), such as Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase I (CPT-1), thereby reducing lipid accumulation in cells. nih.gov

| Protein | Function | Effect of Adenosine, 3'-amino-3'-deoxy | Reference |

|---|---|---|---|

| AMPK | Master regulator of energy metabolism | Activation (Phosphorylation) | tmu.edu.twnih.gov |

| SREBP1-c | Transcription factor for lipogenesis | Down-regulation | nih.gov |

| ACC | Enzyme in fatty acid synthesis | Down-regulation | nih.gov |

| PPARα | Regulator of fatty acid oxidation | Up-regulation | nih.gov |

| CPT-1 | Enzyme in fatty acid oxidation | Up-regulation | nih.gov |

Protein Synthesis: Adenosine, 3'-amino-3'-deoxy is a known inhibitor of protein synthesis. nih.gov Its mechanism can involve blocking the initiation and elongation steps of translation. nih.gov This disruption prevents the generation of new proteins essential for cell growth and function.

Nucleic Acid Synthesis: The compound demonstrates multifaceted activity, including the inhibition of RNA synthesis. frontiersin.org Its triphosphate form, 3'-deoxyadenosine-5'-triphosphate (3'-dATP), can act as a chain terminator during transcription. jenabioscience.com It has also been shown to inhibit the efflux of mRNA from the nucleus to the cytoplasm, further disrupting the process of gene expression. nih.gov

Induction of Apoptosis and Programmed Cell Death Mechanisms

In addition to halting cell cycle progression, Adenosine, 3'-amino-3'-deoxy can actively induce programmed cell death, or apoptosis. This process is often linked to its cell cycle effects; cells arrested at the G2/M checkpoint may be primed for apoptosis. jcancer.org The induction of apoptosis by the compound in cancer cells is a key component of its anti-tumor activity. jcancer.org Mechanistically, the pro-apoptotic effects are connected to the same signaling pathways that mediate its anti-proliferative actions, such as the inactivation of the ERK pathway. jcancer.org

Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression

The regulation of apoptosis is a complex process governed by the interplay between pro-apoptotic and anti-apoptotic proteins. While direct studies on the effect of 3'-amino-3'-deoxyadenosine (B1194517) on the expression of these proteins are limited, research on related adenosine analogs provides a framework for its potential mechanisms.

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Puma, Noxa). nms.ac.jpnih.govnih.gov The ratio of these opposing factions within a cell can determine its fate in the face of cytotoxic stimuli. For instance, the tumor suppressor protein p53 can transcriptionally upregulate pro-apoptotic BH3-only proteins like PUMA and Noxa, thereby tilting the balance towards apoptosis. nms.ac.jpplos.org It has been observed that p53 can also directly interact with and antagonize anti-apoptotic Bcl-2 proteins at the mitochondria. nih.gov

Studies on other adenosine analogs have demonstrated their ability to modulate this balance. For example, some purine (B94841) analogues have been shown to activate apoptosis, a process that is often contingent on the cellular levels of Bcl-2 family proteins and p53. researchgate.netelsevierpure.commedscape.com The efficacy of these analogs can be influenced by the cell's intrinsic apoptotic threshold, which is set by the baseline expression of these regulatory proteins. nih.gov

While specific data for 3'-amino-3'-deoxyadenosine is not yet available, it is plausible that its mechanism of action involves the modulation of these key apoptotic regulators. Further research is warranted to investigate the direct effects of 3'-amino-3'-deoxyadenosine on the expression levels and activity of Bcl-2 family proteins and the p53 tumor suppressor in various cell types.

Table 1: Key Proteins in the Regulation of Apoptosis

| Protein Family | Role in Apoptosis | Examples |

|---|---|---|

| Bcl-2 Family (Anti-apoptotic) | Inhibit apoptosis | Bcl-2, Bcl-xL |

| Bcl-2 Family (Pro-apoptotic) | Promote apoptosis | Bax, Bak, Bad, Puma, Noxa |

Modulation of Mitochondrial Pathways in Apoptosis

Mitochondria play a central role in the intrinsic pathway of apoptosis. The permeabilization of the outer mitochondrial membrane is a critical event, leading to the release of pro-apoptotic factors into the cytoplasm.

Research on salinomycin (B1681400), which is structurally distinct but also an ionophore antibiotic with antitumor properties, has shown that it can induce changes in mitochondrial membrane potential (MMP) and trigger the release of cytochrome c. nih.govresearchgate.net A study on osteosarcoma U2OS cells demonstrated that salinomycin treatment led to a change in MMP and subsequent cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov This process was linked to the generation of reactive oxygen species (ROS). nih.gov

While not a direct study of 3'-amino-3'-deoxyadenosine, these findings with another complex natural product provide a potential model for its mitochondrial effects. It is conceivable that 3'-amino-3'-deoxyadenosine could similarly disrupt mitochondrial function, leading to the initiation of the apoptotic cascade. The intrinsic pathway of apoptosis is characterized by the activation of initiator caspases, such as caspase-9, following the release of cytochrome c from the mitochondria. mdpi.com Activated caspase-9 then proceeds to activate effector caspases, like caspase-3, which execute the final stages of cell death. mdpi.com

Further investigation is necessary to determine if 3'-amino-3'-deoxyadenosine directly alters mitochondrial membrane potential, triggers the release of cytochrome c, and activates the caspase cascade in a manner similar to other apoptosis-inducing agents.

Table 2: Research Findings on Mitochondrial Effects of Apoptosis-Inducing Agents

| Compound/Agent | Cell Line | Observed Mitochondrial Effect | Downstream Event |

|---|

Modulation of Nucleoside Transport Mechanisms in Cellular Systems

The entry of nucleoside analogs like 3'-amino-3'-deoxyadenosine into cells is a critical prerequisite for their biological activity. This process is mediated by specialized membrane proteins known as nucleoside transporters. The efficiency of uptake can significantly influence the intracellular concentration of the compound and, consequently, its therapeutic or research utility.

While specific studies detailing the interaction of 3'-amino-3'-deoxyadenosine with various nucleoside transporters are not extensively documented in the available literature, the transport mechanisms of other adenosine analogs have been investigated. For instance, the cellular uptake of cordycepin (B1669437) (3'-deoxyadenosine) has been studied in cultured Novikoff hepatoma cells. nih.gov Such studies are essential for understanding the pharmacokinetics of these compounds at the cellular level.

The cellular uptake of therapeutic agents can occur through various mechanisms, including passive diffusion and carrier-mediated transport. nih.gov For nucleoside analogs, which are generally hydrophilic, carrier-mediated transport via nucleoside transporters is the predominant route of entry. The expression levels and substrate specificity of these transporters can vary between different cell types, potentially contributing to selective toxicity or efficacy.

To fully characterize the cellular pharmacology of 3'-amino-3'-deoxyadenosine, it is imperative to conduct detailed transport studies. Such research would aim to identify the specific nucleoside transporters involved in its uptake, determine the kinetics of this transport, and investigate potential mechanisms of resistance related to altered transporter function. This knowledge would be invaluable for interpreting in vitro and in vivo research findings and for the rational design of future studies.

Applications in Biochemical and Molecular Probing

Utilization as a Research Tool for Studying DNA Damage Mechanisms

3'-Amino-3'-deoxyadenosine (B1194517) serves as a critical component in the study of DNA damage mechanisms, particularly those induced by enediyne antibiotics biosynth.com. These natural products are known for their potent antitumor properties, which stem from their ability to cause sequence-specific damage to DNA. The core mechanism of enediyne-induced DNA damage involves the generation of highly reactive diradical species that can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage.

Probes for Adenosine (B11128) Receptor Function and Ligand Recognition Studies

Derivatives of 3'-amino-3'-deoxyadenosine have been synthesized and investigated as molecular probes for studying adenosine receptors, with a particular focus on the A3 subtype. Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, making them important drug targets nih.govnih.govwikipedia.orguniversiteitleiden.nl. The development of selective ligands for these receptors is essential for both therapeutic purposes and for understanding their biological functions.

Research has shown that modifications at the 3'-position of the ribose ring of adenosine analogues can influence their affinity and selectivity for different adenosine receptor subtypes. A study exploring a series of adenosine derivatives with modifications at the 3'-position, including 3'-amino-3'-deoxyadenosine, revealed that these compounds exhibited moderate selectivity in binding to the human A3 adenosine receptor nih.gov. Furthermore, the introduction of the 3'-amino function was found to confer partial agonist activity at this receptor subtype nih.gov. This finding is significant as it demonstrates that the 3'-amino group can be a key determinant for interaction with and activation of the A3 adenosine receptor. Consequently, 3'-amino-3'-deoxyadenosine and its derivatives serve as valuable scaffolds for the design of novel A3 receptor ligands and as research tools to probe the ligand-binding pocket and activation mechanisms of this important receptor.

| Compound Modification | Receptor Binding | Functional Activity |

|---|---|---|

| 3'-amino-3'-deoxy | Moderately Selective | Partial Agonist |

Reagents for Nucleic Acid Engineering and Synthesis

3'-Amino-3'-deoxyadenosine is a versatile reagent in the field of nucleic acid engineering and synthesis, enabling the creation of modified oligonucleotides and tRNA analogues with unique properties. These modified nucleic acids are instrumental in probing the structure and function of ribosomes and in dissecting the mechanisms of aminoacyl-tRNA synthetases.

A key application of 3'-amino-3'-deoxyadenosine in ribosome engineering involves its enzymatic conversion to 3'-amino-3'-deoxyadenosine-5'-triphosphate (3'-NH2-dATP). This modified nucleotide can then be incorporated into the 3'-terminus of transfer RNA (tRNA) molecules, replacing the canonical adenosine. The resulting 3'-amino-modified tRNA serves as a powerful tool for studying the peptidyl transferase center of the ribosome.

Once aminoacylated, the amino acid is attached to the 3'-amino group of the modified tRNA via a stable amide bond, in contrast to the labile ester bond found in natural aminoacyl-tRNAs. This amide linkage is resistant to cleavage by the ribosome. As a result, when this modified aminoacyl-tRNA analog participates in protein synthesis, it can act as an acceptor of the nascent polypeptide chain but cannot serve as a donor in the subsequent peptide bond formation. This effectively stalls the ribosome, allowing researchers to trap and study ribosomal complexes at specific stages of translation. This approach has been crucial for elucidating the mechanisms of peptide bond formation and translocation within the ribosome.

The ability to generate tRNA molecules with a 3'-amino-3'-deoxyadenosine at their acceptor end is also highly valuable for investigating the specificity and catalytic mechanisms of aminoacyl-tRNA synthetases. These enzymes are responsible for the crucial task of attaching the correct amino acid to its cognate tRNA.

Studies have shown that many aminoacyl-tRNA synthetases can recognize and charge tRNAs terminating in 3'-amino-3'-deoxyadenosine. The kinetics of this charging reaction are often comparable to those observed with unmodified tRNA. By using these modified tRNAs as substrates, researchers can investigate the structural requirements of the synthetase active site for tRNA recognition and aminoacylation. The stability of the resulting aminoacyl-amide linkage allows for the isolation and characterization of the aminoacyl-tRNA product, providing insights into the fidelity and proofreading mechanisms of these essential enzymes. The use of such analogs helps to define the precise roles of the 2'- and 3'-hydroxyl groups of the terminal adenosine in the aminoacylation reaction.

Investigative Tool for Purine (B94841) Metabolism and Related Enzymology

The triphosphate form of 3'-amino-3'-deoxyadenosine (3'-NH2-dATP) has proven to be a useful probe for studying the substrate specificity of various enzymes involved in purine metabolism, particularly kinases and ligases caymanchem.combioscience.co.uk. These enzymes often utilize ATP as a substrate, and the ability to replace ATP with a modified analog like 3'-NH2-dATP allows for the detailed investigation of their active sites and catalytic mechanisms.

By examining how an enzyme's activity is altered in the presence of 3'-NH2-dATP compared to ATP, researchers can infer the importance of the 3'-hydroxyl group for substrate binding and catalysis. For instance, if an enzyme can utilize 3'-NH2-dATP as a substrate, it suggests that the 3'-position of the ribose is not critical for its function. Conversely, if 3'-NH2-dATP acts as an inhibitor, it indicates that the 3'-hydroxyl group is essential for the proper catalytic process. These types of studies provide valuable information for the design of specific enzyme inhibitors, which can have therapeutic applications. For example, understanding the substrate specificity of purine nucleoside phosphorylase, a key enzyme in the purine salvage pathway, is crucial for the development of inhibitors aimed at treating T-cell mediated autoimmune diseases nih.govnih.gov. While direct studies using 3'-amino-3'-deoxyadenosine to probe purine nucleoside phosphorylase are not extensively documented, the principle of using such analogs to dissect enzyme mechanisms is well-established in the field of purine enzymology.

| Enzyme Class | Utility of 3'-NH2-dATP | Information Gained |

|---|---|---|

| Kinases | Substrate Specificity Probe | Role of 3'-hydroxyl in substrate binding and catalysis |

| Ligases | Substrate Specificity Probe | Importance of the ribose 3'-position for enzymatic activity |

Future Directions in Academic Research

Design and Synthesis of Novel Biochemical Probes with Enhanced Specificity and Potency

The development of novel biochemical probes derived from 3'-amino-3'-deoxyadenosine (B1194517) is a significant area of future research, aiming to create tools with improved specificity and potency for studying cellular processes. A key derivative in this context is 3'-amino-3'-deoxyadenosine-5'-O-triphosphate, an amine-modified nucleotide that serves as a probe for investigating the ATP substrate specificity of kinases and ligases. caymanchem.combioscience.co.ukbiomol.com Its ability to terminate RNA strand synthesis by RNA polymerase in E. coli further highlights its utility as a research tool. caymanchem.combioscience.co.uk

Future synthetic efforts will likely focus on modifying the core structure of 3'-amino-3'-deoxyadenosine to enhance its selectivity for particular enzyme families or even specific isoforms. This could involve the strategic addition of functional groups to the adenine (B156593) base, the ribose sugar, or the triphosphate moiety to exploit subtle differences in the active sites of target proteins. For instance, modifications to the N6-position of the adenine ring have been shown to significantly alter the potency and selectivity of related adenosine (B11128) bisphosphate derivatives as P2Y1 receptor antagonists. nih.gov

Moreover, the incorporation of reporter tags, such as fluorophores or biotin, into the structure of 3'-amino-3'-deoxyadenosine-based probes will continue to be a valuable strategy. These tagged probes facilitate the detection and isolation of target proteins, enabling more sophisticated proteomic and cellular imaging studies. The synthetic methodologies for creating such probes are continually being refined to improve yields and allow for greater molecular diversity. nih.govresearchgate.net A novel and efficient synthesis of 3'-amino-3'-deoxyadenosine itself has been reported, providing a more accessible starting point for the creation of these advanced biochemical tools. bit.edu.cn

Table 1: Examples of 3'-amino-3'-deoxyadenosine Derivatives and Their Research Applications

| Derivative | Application | Key Findings |

| 3'-amino-3'-deoxyadenosine-5'-O-triphosphate | Probe for kinase and ligase specificity | Acts as an ATP analog to quantify enzyme substrate specificity. caymanchem.combioscience.co.uk |

| RNA synthesis terminator | Halts RNA strand elongation by E. coli RNA polymerase. caymanchem.combioscience.co.uk | |

| N6-modified 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate | P2Y1 receptor antagonist | N6-methyl modification enhanced antagonistic potency by 17-fold. nih.gov |

Elucidation of Unexplored Molecular Targets and Signal Transduction Pathways

While 3'-amino-3'-deoxyadenosine has been identified as an antitumor agent, a comprehensive understanding of its molecular targets and the signal transduction pathways it modulates remains an active area of investigation. acs.org Much of the current knowledge is extrapolated from studies of its close analog, cordycepin (B1669437) (3'-deoxyadenosine), which has been shown to impact a range of cellular processes. wikipedia.orgnih.govjohnshopkins.edu Cordycepin's effects are often dependent on the expression levels of adenosine deaminase (ADA), suggesting that ADA could also be a critical factor in the activity of 3'-amino-3'-deoxyadenosine. nih.govjohnshopkins.edu

Future research will likely employ global approaches, such as activity-based protein profiling (ABPP), to identify the direct binding partners of 3'-amino-3'-deoxyadenosine within the cell. nih.gov This technique utilizes probes that covalently bind to their protein targets, allowing for their subsequent enrichment and identification. The development of novel adenosine-ribose probes with photoactivatable groups represents a significant advancement in this area. nih.gov

Furthermore, elucidating the downstream effects of 3'-amino-3'-deoxyadenosine on signaling cascades is a key priority. Many cellular signaling pathways are regulated by phosphorylation events, where kinases add phosphate (B84403) groups to proteins, and by the action of second messengers like cyclic AMP (cAMP). khanacademy.orgyoutube.com Investigating how 3'-amino-3'-deoxyadenosine perturbs these pathways, for instance, by acting as a competitive inhibitor of ATP in kinase-mediated reactions, could reveal novel mechanisms of action. The mitogen-activated protein kinase (MAPK) cascade is one such pathway that is central to cell proliferation and is often dysregulated in cancer, making it a plausible, yet unexplored, target. khanacademy.orgkhanacademy.org

The enzymatic conversion of 3'-amino-3'-deoxyadenosine to its triphosphate form is a critical step for its incorporation into nucleic acids and its interaction with nucleotide-binding proteins. nih.gov Understanding the kinetics and regulation of this conversion by cellular kinases will provide valuable insights into its mechanism of action and potential resistance mechanisms.

Advanced Structural Biology Studies of Adenosine,-3'-amino-3'-deoxy and Its Interactions with Biomolecules

Detailed structural information at the atomic level is crucial for understanding how 3'-amino-3'-deoxyadenosine interacts with its biological targets and for the rational design of more potent and selective derivatives. While structural data for 3'-amino-3'-deoxyadenosine itself in complex with its targets is limited, future research will undoubtedly focus on obtaining such information through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).

These studies will aim to visualize the precise binding mode of 3'-amino-3'-deoxyadenosine within the active sites of its target proteins. This would reveal the key hydrogen bonds, van der Waals contacts, and water-mediated interactions that govern its binding affinity and specificity. nih.gov For instance, understanding the three-dimensional arrangement of amino acid residues in a kinase active site that accommodate the 3'-amino group of the ligand would be invaluable for designing next-generation inhibitors.

Moreover, structural studies can illuminate the conformational changes that occur in the target protein upon binding of 3'-amino-3'-deoxyadenosine. These changes are often critical for the protein's function and for the downstream propagation of cellular signals. The study of protein-protein interactions (PPIs) is also relevant, as 3'-amino-3'-deoxyadenosine could modulate the formation or disruption of protein complexes. nih.govdundee.ac.uk

The synthesis of modified versions of 3'-amino-3'-deoxyadenosine, such as those with altered stereochemistry or novel functional groups, can be used as probes in structural studies to dissect the contributions of different parts of the molecule to its binding and activity. nih.gov For example, the structure of related 3'-deoxynucleosides has been confirmed through synthetic convergence with natural products, a strategy that could also be applied to validate the structure of novel 3'-amino-3'-deoxyadenosine derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-amino-3'-deoxyadenosine, and what are their efficiency benchmarks?

- Methodological Answer : Synthesis involves glycosylation and deprotection strategies. For example, 3'-amino-3'-deoxyadenosine can be synthesized from adenosine or xylo-adenosine via multi-step routes requiring hydroxyl-to-amino group conversion . Ludwig’s method (referenced in ribosome studies) includes nucleoside triphosphate preparation followed by Pd/C-catalyzed deprotection, yielding intermediates for enzymatic incorporation into tRNA . Final yields after enzymatic acylation range from 35% to 50% .

Q. How is 3'-amino-3'-deoxyadenosine characterized structurally to confirm its configuration and purity?

- Methodological Answer : Structural validation employs NMR (¹H and ¹³C) for chemical shift analysis (similar to methods in for triazine derivatives) and mass spectrometry for molecular weight confirmation. X-ray crystallography in ribosome-tRNA complexes (e.g., Thermus thermophilus 70S ribosome studies) provides direct evidence of its integration into functional biomolecules . InChi and SMILES descriptors ( ) further ensure stereochemical accuracy .

Q. What analytical techniques are recommended for quantifying 3'-amino-3'-deoxyadenosine in complex biological matrices like Ophiocordyceps sinensis?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred, using synthetic standards for calibration. Isotope dilution assays (e.g., deuterated internal standards) improve accuracy in natural product extracts. Comparative NMR profiling against reference compounds ( ) distinguishes it from related adenosine analogs (e.g., cordycepin) .

Advanced Research Questions

Q. What challenges arise when incorporating 3'-amino-3'-deoxyadenosine into tRNA for ribosome structural studies, and how are they mitigated?

- Methodological Answer : Key challenges include low enzymatic incorporation efficiency and stability of the amino group during acylation. Optimized conditions (50 mM glycine buffer, pH 9; 10 mM MgCl₂) for CCA-adding enzyme enhance tRNA modification . Post-synthetic acylation (e.g., phenylalanine amide linkage at A76) requires strict anhydrous conditions to prevent hydrolysis, with yields monitored via PAGE or MALDI-TOF .

Q. How do modifications at the 3'-position of adenosine (e.g., amino vs. deoxy) impact binding affinity to adenosine receptors, and how can conflicting data be resolved?

- Methodological Answer : 3'-amino substitution increases A3 adenosine receptor (A3AR) selectivity but may reduce efficacy (e.g., partial agonism observed in ). Contradictions between binding (Ki) and functional assays (e.g., cAMP inhibition) are resolved by combining radioligand competition (e.g., [³H]DPCPX in ) with β-arrestin recruitment assays. Receptor mutagenesis identifies critical interaction sites (e.g., His272 in A3AR) .

Q. What methodological considerations are critical when using 3'-amino-3'-deoxyadenosine in non-enzymatic nucleic acid template copying, and how does its activation compare to ribonucleotides?

- Methodological Answer : Activation via 5'-phosphoro-2-methylimidazolide ( ) enhances template-directed polymerization. The 3'-amino group improves base-pairing kinetics, while 2-thio substitution accelerates adenosine copying 5-fold vs. non-sulfur analogs. Rate comparisons to ribonucleotides (2–30× faster) require pH-controlled (7.5–8.5) and Mg²⁺-supplemented conditions to stabilize transition states .

Q. In SAR studies of 3'-modified adenosine analogs, how do researchers address discrepancies between in vitro binding data and cellular functional responses?

- Methodological Answer : Discrepancies often stem from cell permeability or intracellular metabolism. Strategies include:

- Prodrug design : Masking polar groups (e.g., methylcarbamoyl in ) improves membrane penetration.

- Metabolic stability assays : LC-MS/MS tracks degradation in cell lysates.

- Functional rescue experiments : Co-administration with uptake inhibitors (e.g., nitrobenzylthioinosine) isolates receptor-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.